molecular formula C22H28N6O4 B2359311 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922061-23-2

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

カタログ番号: B2359311
CAS番号: 922061-23-2
分子量: 440.504
InChIキー: YQTHCOIETHUHBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivative Development

  • Pyrazolo[3,4-d]pyrimidines, including compounds structurally similar to N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, have been extensively studied for their synthesis and the development of various derivatives. For example, Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, highlighting the relevance of these compounds in antitumor research (Taylor & Patel, 1992).

Antitumor Activity

  • A study by Abdellatif et al. (2014) demonstrated the synthesis and testing of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with structural similarity to the one , showing significant antitumor activity, especially against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Enzymatic Activity Enhancement

  • The research by Abd and Gawaad (2008) indicated that some pyrazolopyrimidinyl keto-esters and their derivatives can significantly increase the reactivity of certain enzymes like cellobiase, suggesting potential applications in enzymatic research or biocatalysis (Abd & Gawaad, 2008).

Antimicrobial Properties

  • Bondock et al. (2008) investigated the antimicrobial activity of various heterocycles, including some incorporating the pyrazolo[3,4-d]pyrimidine framework. These compounds demonstrated considerable antimicrobial potential, which is significant for pharmaceutical research in developing new antimicrobial agents (Bondock et al., 2008).

Antimicrobial and Anti-inflammatory Activities

  • Bassyouni et al. (2012) explored the antibacterial, anti-inflammatory, and antinociceptive activities of various compounds, including those related to the pyrazolo[3,4-d]pyrimidin-4-one class, indicating their potential use in developing treatments for inflammation and pain management (Bassyouni et al., 2012).

Anticancer and Antimicrobial Agents

  • Novel pyrazole derivatives with structures related to pyrazolo[3,4-d]pyrimidine, studied by Hafez et al. (2016), exhibited high antimicrobial and anticancer activity, suggesting their potential in therapeutic applications (Hafez et al., 2016).

作用機序

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is a potential target for cancer treatment .

Mode of Action

The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells . The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical pathways involved.

Result of Action

The primary result of the compound’s action, assuming it acts as a CDK2 inhibitor, would be the disruption of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . This could result in the reduction of tumor growth in cancerous cells.

特性

IUPAC Name

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-3-5-17(6-4-2)21(29)23-11-12-27-20-19(13-25-27)22(30)26(15-24-20)14-16-7-9-18(10-8-16)28(31)32/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHCOIETHUHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。